molecular formula C16H22ClN3O2 B5887775 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

Cat. No. B5887775
M. Wt: 323.82 g/mol
InChI Key: POSNGDLBTYORSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as JNJ-40411813, is a small molecule that has been developed as a potential treatment for various disorders. This compound has gained significant attention due to its potential therapeutic benefits, and in

Mechanism of Action

1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking this receptor, 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide can modulate dopamine signaling and potentially improve symptoms of various disorders.
Biochemical and Physiological Effects:
1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been found to increase dopamine release in the brain and improve motor function in Parkinson's disease models. Additionally, 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to reduce symptoms of schizophrenia and depression in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is its selectivity for the dopamine D3 receptor, which can improve the specificity of experiments targeting this receptor. However, one limitation of this compound is its relatively low potency, which may require higher concentrations in experiments.

Future Directions

There are several future directions for research on 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide. One potential area of investigation is its potential use in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide and its potential effects on other neurotransmitter systems.

Synthesis Methods

The synthesis method of 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide involves a series of chemical reactions that convert starting materials into the final product. The synthesis begins with the reaction of 3-chloro-2-methyl aniline with ethyl acetoacetate, which forms a beta-ketoester intermediate. This intermediate is then converted into the desired compound through a series of reactions involving piperidine and carboxylic acid derivatives.

Scientific Research Applications

1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been studied for its potential therapeutic benefits in various disorders, including Parkinson's disease, schizophrenia, and depression. In preclinical studies, this compound has shown promising results in improving motor function in Parkinson's disease models and reducing symptoms of schizophrenia and depression.

properties

IUPAC Name

1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-11-13(17)3-2-4-14(11)19-15(21)7-10-20-8-5-12(6-9-20)16(18)22/h2-4,12H,5-10H2,1H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSNGDLBTYORSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.